molecular formula C10H12FIN2O B1320038 N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide CAS No. 823218-50-4

N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide

Cat. No. B1320038
Key on ui cas rn: 823218-50-4
M. Wt: 322.12 g/mol
InChI Key: KLZLMQFUCCKANF-UHFFFAOYSA-N
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Patent
US07208494B2

Procedure details

To a solution of 33 g of freshly distilled N-(5-fluoro-pyridin-2-yl)-2,2-dimethyl-propionamide (0.168 mol) in 500 mL tert-butylmethylether at −78° C. was added dropwise 323 mL of a ca. 1.3 M solution of sec BuLi (0.42 mol) in cyclohexane at a rate that the temperature did not exceed −60° C. (liquid nitrogen cooling; ca 5 min). The mixture was stirred at −78° C. for 30 min. To the resulting light yellow suspension was added dropwise a solution of 107 g iodine (0.420 mol) in 150 mL tetrahydrofuran at a rate that the temperature did not exceed −65° C. (liquid nitrogen cooling; ca 5 min). The mixture was then stirred at −78° C. for 2 h. To the resulting suspension was added a 10% sodium thiosulfate solution in water (800 mL) and the phases were separated. The organic phase was washed with a 10% solution of sodium thiosulfate in water, 10% citric acid solution in water, 10% sodium bicarbonate solution in water and brine, dried over magnesium sulfate and concentrated under aspirator vacuum whereby crystallisation occurred. The solid was collect by filtration and washed with cyclohexane and air-dried to constant weight.
Quantity
0.168 mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.42 mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
107 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][C:9](=[O:14])[C:10]([CH3:13])([CH3:12])[CH3:11])=[N:6][CH:7]=1.[Li]CCCC.[I:20]I.S([O-])([O-])(=O)=S.[Na+].[Na+]>C(OC)(C)(C)C.C1CCCCC1.O1CCCC1.O>[F:1][C:2]1[CH:3]=[C:4]([I:20])[C:5]([NH:8][C:9](=[O:14])[C:10]([CH3:11])([CH3:13])[CH3:12])=[N:6][CH:7]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0.168 mol
Type
reactant
Smiles
FC=1C=CC(=NC1)NC(C(C)(C)C)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.42 mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(C)(C)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1
Step Two
Name
Quantity
107 g
Type
reactant
Smiles
II
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
800 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed −60° C.
CUSTOM
Type
CUSTOM
Details
(liquid nitrogen cooling; ca 5 min)
CUSTOM
Type
CUSTOM
Details
did not exceed −65° C.
CUSTOM
Type
CUSTOM
Details
(liquid nitrogen cooling; ca 5 min)
STIRRING
Type
STIRRING
Details
The mixture was then stirred at −78° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the phases were separated
WASH
Type
WASH
Details
The organic phase was washed with a 10% solution of sodium thiosulfate in water, 10% citric acid solution in water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
10% sodium bicarbonate solution in water and brine, dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under aspirator vacuum whereby crystallisation
FILTRATION
Type
FILTRATION
Details
The solid was collect by filtration
WASH
Type
WASH
Details
washed with cyclohexane
CUSTOM
Type
CUSTOM
Details
air-dried to constant weight

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
FC=1C=C(C(=NC1)NC(C(C)(C)C)=O)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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